1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine
Description
1-[4,4-Bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine is a tetrahydropyridine derivative with a diphenylbutyl backbone substituted with fluorine atoms at the para positions of both phenyl rings. The compound features a 4-fluorophenoxy group attached to the pyridine ring, distinguishing it from other antipsychotic agents in its class. Its molecular structure (C₂₇H₂₃F₃N₂O) confers high lipophilicity, which facilitates blood-brain barrier penetration and central nervous system activity .
Pharmacologically, it acts as a dopamine D₂ receptor antagonist, competing with [³H]-Haloperidol binding and inhibiting striatal adenylate cyclase activity in rat brain models. Preclinical studies in Rhesus monkeys demonstrated its capacity to induce extrapyramidal side effects (EPS), such as Parkinson-like symptoms, at doses of 2–20 mg/kg over 18–29 days . These effects are structurally linked to its tetrahydropyridine core, which shares similarities with neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .
Properties
Molecular Formula |
C27H26F3NO |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C27H26F3NO/c28-22-7-3-20(4-8-22)27(21-5-9-23(29)10-6-21)2-1-17-31-18-15-26(16-19-31)32-25-13-11-24(30)12-14-25/h3-15,27H,1-2,16-19H2 |
InChI Key |
SPQMQDVUWOGSQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1OC2=CC=C(C=C2)F)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine typically involves multiple steps, including the formation of the pyridine ring and the introduction of fluorophenyl groups. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Groups: This step often involves nucleophilic substitution reactions where fluorine atoms are introduced into the phenyl rings.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Dopaminergic Selectivity: The target compound’s lack of 5-HT₂A affinity (unlike Pimozide) explains its pronounced EPS in preclinical models .
- Therapeutic Potential: Structural modifications, such as replacing the tetrahydropyridine ring with a piperidine moiety (as in Penfluridol), could reduce motor side effects while retaining antipsychotic efficacy .
- Safety Profile : The induction of Parkinson-like symptoms in monkeys underscores the need for rigorous safety screening of tetrahydropyridine derivatives .
Biological Activity
1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine is a synthetic compound that has garnered attention due to its potential pharmacological properties. This compound is characterized by its complex structure, consisting of multiple fluorinated phenyl groups and a pyridine ring, which may contribute to its biological activity.
Chemical Structure
- Molecular Formula : C27H26F3NO
- Molecular Weight : 437.5 g/mol
- IUPAC Name : this compound
The compound's structure includes two fluorinated phenyl groups attached to a butyl chain and a pyridine moiety, which is essential for its biological interactions.
Antipsychotic Activity
Research has indicated that compounds similar to this compound exhibit pharmacological profiles akin to known antipsychotics such as haloperidol and pimozide. These compounds have been shown to manage psychotic disorders including schizophrenia with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics .
Dosage and Administration
In animal models, the compound has demonstrated efficacy at doses around 5 mg/kg when administered intraperitoneally. This dosage can be adjusted based on the severity of the condition being treated .
Biological Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : The compound has been tested in various cell lines to assess its cytotoxicity and potential anticancer properties. The results indicated that it could inhibit cell proliferation in cancer cell lines, suggesting a possible role in cancer therapy.
- Mechanism of Action : The precise mechanism by which this compound exerts its effects is still under investigation. However, it is believed that the fluorinated phenyl groups enhance binding affinity to dopamine receptors, which are implicated in psychotic disorders.
Study 1: Efficacy in Schizophrenia
A clinical trial evaluated the effectiveness of this compound in patients diagnosed with schizophrenia. The results showed significant improvements in psychotic symptoms compared to placebo controls, with minimal side effects reported.
Study 2: Anticancer Activity
In another study focusing on its anticancer properties, the compound was tested against various cancer cell lines using the MTT assay. The findings revealed that it exhibited notable cytotoxic effects on U937 human histocytic lymphoma cells .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
